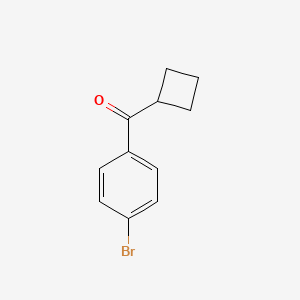

4-Bromophenyl cyclobutyl ketone

描述

Significance of Cyclobutane (B1203170) Derivatives in Chemical Research

Cyclobutane derivatives, once considered mere chemical curiosities due to their inherent ring strain of 26.3 kcal mol⁻¹, are now recognized for their significant potential in medicinal chemistry and materials science. rsc.org The unique three-dimensional and puckered structure of the cyclobutane ring offers a distinct conformational rigidity that can be advantageous in the design of pharmacologically active molecules. rsc.orgnist.gov This has led to their incorporation into several FDA-approved drugs. nist.gov In organic synthesis, the strain energy of the cyclobutane ring can be harnessed to drive ring-opening, ring-expansion, and ring-contraction reactions, providing access to a diverse array of molecular architectures that would be challenging to synthesize through other means. scribd.comchemicalbook.com The introduction of a cyclobutane fragment can also serve as a bioisosteric replacement for other groups, such as phenyl rings, often leading to improved physicochemical properties. nist.gov

Overview of Aryl Ketones in Synthetic Methodologies

Aryl ketones are a cornerstone of organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals. rsc.org Their synthesis is most classically achieved through the Friedel-Crafts acylation, a robust method for attaching an acyl group to an aromatic ring. nih.gov This reaction typically employs a Lewis acid catalyst, such as aluminum chloride, to activate an acyl chloride or anhydride (B1165640) for electrophilic aromatic substitution. rsc.orgnih.gov

The reactivity of the carbonyl group in aryl ketones allows for a wide range of transformations. For instance, they can be reduced to secondary alcohols or completely to alkyl chains, and they can undergo nucleophilic addition reactions at the carbonyl carbon. rsc.org Furthermore, the aromatic ring can be functionalized through various substitution reactions, making aryl ketones versatile platforms for building molecular complexity. rsc.orgsigmaaldrich.com

Research Landscape of Halogenated Ketones, with a Focus on Bromine-Containing Analogues

Halogenated ketones, particularly α-haloketones, are highly reactive and synthetically useful intermediates. chemicalbook.comlibretexts.org The presence of a halogen atom alpha to the carbonyl group enhances the electrophilicity of the carbon, making it susceptible to nucleophilic attack. libretexts.org These compounds are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, such as thiazoles and pyrroles. libretexts.org

Bromine-containing ketones, a subset of halogenated ketones, are of particular interest due to the moderate reactivity of the carbon-bromine bond, which allows for a range of selective transformations. The synthesis of α-bromoketones is often achieved through the direct bromination of a ketone in either acidic or basic conditions. nist.gov The bromine atom can then serve as a leaving group in substitution reactions or participate in various coupling reactions, expanding the synthetic utility of the ketone.

Defining the Research Focus on 4-Bromophenyl Cyclobutyl Ketone

This compound, with the CAS Number 898790-60-8, integrates the key features of the aforementioned classes of compounds. msu.edu Its structure consists of a 4-bromophenyl group attached to the carbonyl carbon of a cyclobutyl ketone. This molecule is not just a simple combination of its constituent parts; the interplay between the electronically influential bromophenyl group and the sterically demanding, strained cyclobutyl ring gives rise to unique reactivity and synthetic potential.

Recent research has highlighted the utility of aryl cyclobutyl ketones in sophisticated C–H functionalization reactions. Specifically, these compounds can undergo a Norrish-Yang cyclization, a photochemical intramolecular γ-hydrogen abstraction by the excited carbonyl group, to form a bicyclo[1.1.1]pentan-2-ol intermediate. rsc.orgchemicalbook.comepa.gov This intermediate can then be subjected to palladium-catalyzed C–C bond cleavage and functionalization, effectively achieving a formal functionalization of the remote γ-C–H bond of the cyclobutane ring. rsc.org This strategy allows for the stereospecific synthesis of valuable cis-1,3-difunctionalized cyclobutanes, which are sought-after motifs in medicinal chemistry. rsc.orgyoutube.com The presence of the bromine atom on the phenyl ring of this compound provides an additional reactive site for cross-coupling reactions, further enhancing its value as a versatile building block in the synthesis of complex molecules.

Chemical and Physical Properties of this compound and Related Compounds

Below are tables detailing the chemical identifiers and physical properties of this compound and some closely related compounds for comparative purposes.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 898790-60-8 msu.edu | C11H11BrO chemicalbook.com | 239.11 |

| Cyclobutyl phenyl ketone | 5407-98-7 | C11H12O | 160.21 |

| 4-Chlorophenyl cyclobutyl ketone | 77585-25-2 | C11H11ClO | 194.66 |

| 3-(4-Bromophenyl)cyclobutan-1-one | 254892-91-6 | C10H9BrO | 225.08 |

| Compound Name | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|

| Benzyl 4-bromophenyl ketone | 112-116 nih.gov | Not available |

| 4'-Bromoacetophenone | 49-51 | 255.5 |

| 4-Bromobenzophenone | 81-83 | 338.4 |

General Synthetic Strategies for Cyclobutyl Aryl Ketones

The construction of cyclobutyl aryl ketones can be approached through various synthetic disconnections, either by forming the cyclobutane ring on an aromatic precursor or by attaching the aryl group to a pre-existing cyclobutane moiety.

Historically, the synthesis of cyclobutane rings has been accomplished through several key methodologies. One of the most prominent and widely used methods is the [2+2] photocycloaddition reaction. researchgate.netnsf.gov This reaction involves the direct addition of two double bonds, typically from two olefin units, upon excitation by ultraviolet or visible light to form a cyclobutane ring. acs.orgaklectures.com The enone–alkene cycloaddition is a particularly useful variant for creating functionalized cyclobutanes that can be precursors to cyclobutyl ketones. researchgate.net

Another classical and powerful method for the synthesis of aryl ketones, in general, is the Friedel-Crafts acylation. nih.govyoutube.comsapub.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govnih.gov For the synthesis of cyclobutyl aryl ketones, this typically involves the reaction of an arene (like bromobenzene) with cyclobutanecarbonyl chloride. The reaction proceeds via the formation of an acylium ion intermediate which then attacks the electron-rich aromatic ring. youtube.comnih.gov

Ring expansion of cyclopropylcarbinols presents another established route to cyclobutanones. organic-chemistry.orgresearchgate.net For instance, trisubstituted α-hydroxycyclopropyl carbinols can undergo a pinacol-type rearrangement to yield either cis- or trans-2,3-disubstituted cyclobutanones. organic-chemistry.org

Modern organic synthesis has introduced more sophisticated and efficient methods for constructing substituted cyclobutanone (B123998) frameworks. These emerging strategies often provide better control over stereochemistry and functional group tolerance.

One such strategy involves the catalytic [2+2] cycloaddition, which can offer advantages over photochemical methods. nih.gov Additionally, the addition of olefinic substrates to ketenes or keteniminium ions is a viable route to produce cyclobutanone derivatives. researchgate.netnih.gov

Strain-release-driven reactions have also been harnessed for cyclobutane synthesis. For example, the functionalization of highly strained bicyclo[1.1.0]butanes can provide access to 1,3-disubstituted cyclobutanes. nih.govresearchgate.net Similarly, the chemoselective C-C bond cleavage of bicyclo[1.1.1]pent-1-yl alcohols can yield cyclobutanone derivatives. organic-chemistry.org

Recent advancements in catalysis have led to novel ring-forming methodologies. A rhodium-catalyzed [3+2] annulation that proceeds via a 4-exo-dig carbocyclization process has been developed to access unique furan-fused cyclobutanone scaffolds. springernature.com Furthermore, copper-catalyzed conjugate silylation of cyclobutenone derivatives has been reported to generate β-silylated cyclobutanones, which can be further functionalized. nih.gov

| Method | Description | Key Features |

| [2+2] Photocycloaddition | Union of two olefin units under photochemical conditions to form a cyclobutane ring. acs.orgaklectures.com | Access to a wide range of cyclobutane structures. Can be intermolecular or intramolecular. nsf.gov |

| Friedel-Crafts Acylation | Electrophilic acylation of an aromatic ring with an acyl halide or anhydride using a Lewis acid catalyst. nih.gov | Direct method for synthesizing aryl ketones. Widely applicable. organic-chemistry.org |

| Ring Expansion | Rearrangement of smaller rings, such as cyclopropylcarbinols, to form cyclobutanones. organic-chemistry.org | Can provide stereocontrolled access to substituted cyclobutanones. |

| Catalytic Cycloadditions | Transition-metal catalyzed formation of cyclobutane rings, e.g., from ketenes and olefins. nih.govnih.gov | Often offers improved selectivity compared to thermal or photochemical methods. |

| Strain-Release Reactions | Ring-opening or functionalization of highly strained precursors like bicyclo[1.1.0]butanes. nih.gov | Provides access to functionalized cyclobutanes from unique starting materials. |

Specific Synthetic Routes to this compound

The synthesis of the specific target molecule, this compound, is most commonly achieved through the well-established Friedel-Crafts acylation reaction.

The most direct precursor-based synthesis of this compound involves the reaction of bromobenzene (B47551) with cyclobutanecarbonyl chloride. This is a classic example of the Friedel-Crafts acylation.

The reaction is typically catalyzed by a strong Lewis acid, with aluminum chloride (AlCl₃) being the most common choice. The optimization of this reaction involves several key parameters:

Stoichiometry of the Lewis Acid: Stoichiometric amounts of AlCl₃ are often required because the catalyst complexes with the product ketone, rendering it inactive. youtube.com

Solvent: The choice of solvent can influence the formation of the reactive acylium ion. Apolar solvents are commonly used. youtube.com

Temperature and Reaction Time: These parameters are optimized to ensure complete reaction while minimizing the formation of byproducts. Friedel-Crafts reactions of halogenated benzenes can sometimes lead to isomerization or disproportionation byproducts if conditions are too harsh. youtube.com

A typical procedure involves the slow addition of cyclobutanecarbonyl chloride to a mixture of bromobenzene and aluminum chloride in an inert solvent, followed by heating to drive the reaction to completion. The reaction is then quenched, and the product is isolated through extraction and purification.

While direct acylation is the most straightforward route, multi-step protocols can also be envisioned, particularly for creating analogues or when direct acylation is not feasible. A multi-step synthesis could involve the initial construction of a different functional group on the aromatic ring, which is later converted to the bromo-substituent, or the modification of a pre-existing aryl ketone.

For example, one could start with phenyl cyclobutyl ketone and then introduce the bromine atom at the para position via electrophilic aromatic bromination. However, this approach requires careful control of regioselectivity to favor the para product over the ortho isomer.

Alternatively, a synthesis could begin with a different 4-substituted phenyl cyclobutyl ketone, where the substituent is then transformed into a bromine atom. Such multi-step sequences are generally less efficient than the direct Friedel-Crafts approach for this specific molecule but are crucial for the synthesis of more complex analogues where functional group interconversion is necessary. youtube.comlibretexts.org

Catalytic Approaches in the Synthesis of this compound Derivatives

While the synthesis of the parent this compound is often achieved via stoichiometric methods, catalytic approaches are paramount for the synthesis of its derivatives. These modern methods allow for the late-stage functionalization of the cyclobutyl ketone scaffold, providing access to a diverse range of complex molecules.

A significant advancement in this area is the palladium-catalyzed functionalization of C-H bonds. nih.govnih.gov Specifically, a sequential C-H/C-C functionalization strategy has been developed for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones. nih.govnih.gov

This two-step process involves:

Norrish-Yang Cyclization: The parent cyclobutyl aryl ketone undergoes a UV-light-promoted Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govacs.org

Palladium-Catalyzed C-C Cleavage/Functionalization: This intermediate then undergoes a ligand-enabled, palladium-catalyzed C-C bond cleavage and subsequent functionalization with various coupling partners, such as aryl, heteroaryl, alkenyl, or alkynyl iodides. nih.govresearchgate.net This step proceeds with exclusive cis-selectivity, allowing for the installation of a wide range of substituents at the 3-position of the cyclobutane ring. nih.gov

This methodology represents a formal γ–C–H functionalization of cyclobutyl ketones and is highly valuable for creating libraries of 1,3-disubstituted cyclobutane building blocks for medicinal chemistry. nih.govnih.gov For example, starting with this compound, this method could be used to synthesize a variety of cis-3-substituted-(4-bromobenzoyl)cyclobutanes.

| Reaction | Catalyst/Reagents | Product Type | Reference |

| Norrish-Yang Cyclization | UV light | Bicyclo[1.1.1]pentan-2-ol intermediate | nih.govnih.gov |

| C-C Cleavage/Arylation | Pd(OAc)₂, Ligand, Ag₂O, Aryl iodide | cis-γ-Arylated cyclobutyl aryl ketone | nih.gov |

| C-C Cleavage/Alkenylation | Pd(OAc)₂, Ligand, Ag₂O, Alkenyl iodide | cis-γ-Alkenylated cyclobutyl aryl ketone | nih.gov |

| C-C Cleavage/Alkynylation | Pd(OAc)₂, Ligand, Ag₂O, Alkynyl iodide | cis-γ-Alkynylated cyclobutyl aryl ketone | nih.gov |

The synthetic versatility of the resulting products is significant, as the ketone moiety can be further transformed into other functional groups like amides and esters, and the newly introduced substituent can be modified, providing access to a rich diversity of complex molecules. nih.gov

Palladium-Catalyzed Coupling Reactions for Bromophenyl Moiety Incorporation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and are widely used in the synthesis of aryl ketones. ccspublishing.org.cn Several palladium-catalyzed methods can be employed for the synthesis of compounds like this compound.

One prominent strategy is the Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organohalide. ccspublishing.org.cn In the context of synthesizing this compound, this could involve the coupling of a cyclobutylboronic acid derivative with a 4-bromobenzoyl halide or a related derivative. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. ccspublishing.org.cn The versatility of the Suzuki-Miyaura coupling allows for a broad range of functional groups to be tolerated. acs.org

The Heck reaction , another cornerstone of palladium catalysis, couples an unsaturated halide with an alkene. researchgate.net While not a direct method for synthesizing a ketone from a cyclobutane precursor, it can be used to introduce the 4-bromophenyl group to a cyclobutene derivative, which could then be further functionalized to the target ketone. The Heck reaction is known for its high stereoselectivity in forming trans-substituted alkenes. youtube.com

Sonogashira coupling , which couples a terminal alkyne with an aryl or vinyl halide, is a primary method for synthesizing alkynyl ketones. rsc.orgresearchgate.net This reaction typically uses a palladium catalyst along with a copper co-catalyst. rsc.org Although this method is not directly applicable to the synthesis of cyclobutyl ketones, it demonstrates the utility of palladium catalysis in forming acyl-aryl bonds. rsc.orgrsc.orgacs.org

A noteworthy palladium-catalyzed method involves the formal γ–C–H functionalization of cyclobutyl ketones. This strategy allows for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones. nih.govnih.gov The process involves a Norrish-Yang cyclization to create a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C–C cleavage and functionalization. nih.govnih.gov This methodology provides a direct route to introduce substituents at the 3-position of the cyclobutane ring with exclusive cis-selectivity. nih.gov

| Palladium-Catalyzed Reaction | Coupling Partners | Key Features |

| Suzuki-Miyaura Coupling | Organoboron compound + Organohalide | High functional group tolerance. ccspublishing.org.cnacs.org |

| Heck Reaction | Unsaturated halide + Alkene | High stereoselectivity for trans-alkenes. researchgate.netyoutube.com |

| Sonogashira Coupling | Terminal alkyne + Aryl/vinyl halide | Primarily for alkynyl ketone synthesis. rsc.orgresearchgate.net |

| Formal γ–C–H Functionalization | Cyclobutyl aryl ketone | Stereospecific synthesis of cis-1,3-disubstituted cyclobutanes. nih.govnih.gov |

Nickel-Catalyzed Cross-Coupling Methods

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. acs.org These methods are applicable to the synthesis of aryl ketones and can be adapted for the preparation of this compound.

Nickel-catalyzed carbonylative cross-coupling reactions provide a direct route to alkyl aryl ketones from redox-activated esters and aryl boronic acids. rsc.org This methodology operates under mild conditions and exhibits a broad substrate scope. rsc.org Another approach involves the nickel-catalyzed reductive coupling of N-alkyl pyridinium salts with activated carboxylic acids, which takes advantage of abundant and inexpensive starting materials. acs.org

Furthermore, nickel-catalyzed acylation of aryl bromides with acyl imidazoles has been reported as a viable method for ketone synthesis. ccspublishing.org.cnwisc.edu This reaction proceeds through a radical chain mechanism and has been demonstrated on a gram scale for the synthesis of natural products. wisc.edu

A relevant nickel-catalyzed transformation is the borylative ring-opening of aryl cyclopropyl (B3062369) ketones to yield 4-oxoalkylboronates. researchgate.netorganic-chemistry.org While this reaction involves a cyclopropyl group, it highlights the capability of nickel catalysis to activate and functionalize small, strained rings, a principle that could be extended to cyclobutane systems.

| Nickel-Catalyzed Reaction | Reactants | Key Features |

| Carbonylative Cross-Coupling | Redox-activated esters + Aryl boronic acids | Broad substrate scope, mild conditions. rsc.org |

| Reductive Coupling | N-alkyl pyridinium salts + Activated carboxylic acids | Utilizes inexpensive starting materials. acs.org |

| Acylation of Aryl Bromides | Acyl imidazoles + Aryl bromides | Proceeds via a radical mechanism. ccspublishing.org.cnwisc.edu |

| Borylative Ring-Opening | Aryl cyclopropyl ketones + Bis(pinacolato)diboron | Functionalization of strained rings. researchgate.netorganic-chemistry.org |

Other Metal-Catalyzed Transformations

Beyond palladium and nickel, other transition metals catalyze reactions suitable for the synthesis of aryl ketones, which could be applied to this compound.

Ruthenium-catalyzed cross-coupling of aldehydes with arylboronic acids provides a direct route to aryl ketones. rsc.orgrsc.org This method is effective for both aliphatic and aromatic aldehydes. rsc.org Additionally, ruthenium-catalyzed C-H arylation of aromatic carboxylic acids with aryl halides has been demonstrated. wisc.edu

Gold-catalyzed reactions have also been employed for ketone synthesis. For instance, a gold-catalyzed cascade reaction of 2-alkynyl aryl azides with enecarbamates leads to the direct synthesis of α-(3-indolyl)ketones. acs.org Gold catalysts are particularly effective in activating alkynes for nucleophilic attack. youtube.com

Copper-catalyzed methods offer another avenue for aryl ketone synthesis. A ligand- and base-free copper-catalyzed α-arylation of aromatic ketones using diaryliodonium salts has been developed, showing high functional group tolerance. chemrxiv.org

| Metal Catalyst | Reaction Type | Reactants |

| Ruthenium | Cross-coupling | Aldehydes + Arylboronic acids rsc.orgrsc.org |

| Gold | Cascade reaction | 2-Alkynyl aryl azides + Enecarbamates acs.org |

| Copper | α-Arylation | Aromatic ketones + Diaryliodonium salts chemrxiv.org |

Stereoselective Synthesis of Cyclobutyl Ketones with Brominated Aryl Groups

Achieving control over the stereochemistry of the cyclobutane ring is a critical aspect of synthesizing complex molecules. Both diastereoselective and enantioselective strategies have been developed for the synthesis of substituted cyclobutyl ketones.

Diastereoselective Strategies for Cis- and Trans-Isomers

The synthesis of specific diastereomers, namely cis- and trans-isomers, of substituted cyclobutanes is often achieved through stereocontrolled cycloaddition reactions or by the functionalization of existing cyclobutane rings. rsc.org

A key strategy for the diastereocontrolled synthesis of 1,3-disubstituted cyclobutanes is the palladium-catalyzed formal γ–C–H functionalization of cyclobutyl aryl ketones. nih.govresearchgate.net This method provides exclusive access to the cis-isomer by exploiting a stereospecific C–C bond functionalization of a bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov

The relative stereochemistry of substituents on a cyclobutane ring can significantly influence the molecule's properties and biological activity. For example, in chiral cyclobutane β-amino acid-based amphiphiles, the cis/trans stereochemistry affects headgroup solvation, anionic-charge stabilization, and self-assembly behavior. youtube.com

Enantioselective Approaches (e.g., Chiral Transient Directing Groups, [2+2] Photocycloadditions)

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several powerful methods have been developed for the asymmetric synthesis of cyclobutyl ketones.

One innovative approach is the Pd(II)-catalyzed enantioselective β-C(sp³)–H arylation of cyclobutyl ketones using a chiral transient directing group (TDG) . rsc.org This method allows for the direct introduction of an aryl group to the cyclobutane ring with high enantioselectivity. The use of an electron-deficient pyridone ligand is crucial for the success of this transformation. rsc.org

[2+2] Photocycloadditions are a classic method for constructing cyclobutane rings. Enantioselectivity can be induced by using chiral catalysts or auxiliaries. Visible-light-induced asymmetric [2+2] cycloaddition of alkenes has been developed for the synthesis of enantioenriched cyclobutane derivatives. rsc.orgacs.org These reactions can be performed in a cascade fashion, for example, by combining an iridium-catalyzed asymmetric allylic etherification with a subsequent [2+2] photocycloaddition. rsc.orgacs.org Lewis acid catalysis has also been employed in dearomative [2+2] photocycloadditions to produce cyclobutane-fused heterocycles with high enantioselectivity. researchgate.net

| Enantioselective Method | Key Reagents/Catalysts | Outcome |

| Pd(II)-Catalyzed C-H Arylation | Chiral transient directing group, Pd(II) catalyst, pyridone ligand | Enantioselective arylation of cyclobutyl ketones. rsc.org |

| [2+2] Photocycloaddition | Chiral photosensitizers, chiral Lewis acids, or photoenzymes | Enantioenriched cyclobutane derivatives. researchgate.netrsc.orgacs.org |

Control over Stereochemistry in Cyclobutane Ring Systems

The control of stereochemistry in cyclobutane ring systems is a central theme in their synthesis. The puckered nature of the cyclobutane ring leads to distinct axial and equatorial positions for substituents, and controlling their relative and absolute configurations is paramount.

The diastereoselectivity in the formation of cis- and trans-isomers, as discussed previously, is a fundamental aspect of stereochemical control. Methods like the palladium-catalyzed γ–C–H functionalization offer excellent control, leading exclusively to the cis-product. nih.gov

Enantiocontrol, the selective formation of one enantiomer over the other, is achieved through asymmetric catalysis. The use of chiral transient directing groups in C-H activation provides a modern and efficient way to achieve high enantioselectivity in the functionalization of pre-existing cyclobutane rings. rsc.org Similarly, asymmetric [2+2] photocycloadditions, often catalyzed by chiral Lewis acids or employing chiral photosensitizers, allow for the construction of the cyclobutane ring itself with a high degree of enantiomeric excess. researchgate.netacs.org The choice of catalyst and reaction conditions can often be tuned to favor the formation of a specific stereoisomer.

Synthetic Strategies for this compound and Its Analogs

This article details advanced methodologies in the synthesis and functionalization of cyclobutyl ketones, with a focus on this compound and related structures. It explores innovative techniques for carbon-hydrogen (C–H) and carbon-carbon (C–C) bond functionalization, ring-expansion reactions, and addresses the inherent challenges in cyclobutane chemistry, including the pursuit of environmentally sustainable synthetic protocols.

Structure

3D Structure

属性

IUPAC Name |

(4-bromophenyl)-cyclobutylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSFMTLMLOZVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642525 | |

| Record name | (4-Bromophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-60-8 | |

| Record name | (4-Bromophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Bromophenyl Cyclobutyl Ketone

Reactivity at the Ketone Functionality

The carbonyl group in 4-bromophenyl cyclobutyl ketone is a primary site for a variety of chemical transformations, including reductions and condensation reactions, as well as molecular rearrangements.

Carbonyl Group Transformations (e.g., Reduction, Condensation Reactions)

The ketone moiety in aryl cyclobutyl ketones readily participates in standard carbonyl chemistry. ambeed.com For instance, the carbonyl group can be reduced to a methylene (B1212753) group, effectively converting the ketone to an alkane. ambeed.com

Condensation reactions with active methylene compounds, such as the Knoevenagel condensation with malononitrile (B47326), can also be expected. ambeed.com This type of reaction would lead to the formation of a new carbon-carbon double bond at the carbonyl carbon.

Table 1: Examples of Carbonyl Group Transformations

| Reaction Type | Reagents and Conditions | Product Type |

| Reduction | Not specified | Alkane |

| Knoevenagel Condensation | Malononitrile | Alkene derivative |

Rearrangement Reactions (e.g., Beckmann Rearrangement, Baeyer-Villiger Oxidation)

This compound is a substrate for classic rearrangement reactions such as the Beckmann rearrangement and Baeyer-Villiger oxidation, which proceed through distinct mechanistic pathways and yield different products. ambeed.com

The Beckmann rearrangement involves the conversion of the corresponding ketoxime, formed by reacting the ketone with hydroxylamine, into an amide under acidic conditions. ambeed.com The reaction is initiated by the protonation of the oxime's hydroxyl group, creating a good leaving group. This is followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, resulting in the formation of a nitrilium ion. Subsequent hydration and tautomerization yield the final amide product. For this compound oxime, two isomeric amides are possible depending on which group (the 4-bromophenyl ring or the cyclobutyl ring) migrates. The stereochemistry of the starting oxime dictates the product outcome.

The Baeyer-Villiger oxidation transforms the ketone into an ester using a peroxyacid or other oxidizing agents. ambeed.com The mechanism involves the initial addition of the peroxyacid to the carbonyl group, followed by the migration of one of the adjacent carbon groups to the oxygen of the peroxide. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. In the case of this compound, the cyclobutyl group (a secondary alkyl) would be expected to migrate in preference to the 4-bromophenyl group, leading to the formation of cyclobutyl 4-bromobenzoate. However, the regioselectivity can be influenced by stereoelectronic factors and the specific reaction conditions.

Reactions Involving the Bromine Atom on the Phenyl Ring

The bromine atom on the phenyl ring serves as a handle for various substitution and coupling reactions, enabling further functionalization of the aromatic core.

Nucleophilic Aromatic Substitution Reactions

While simple aryl halides are generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. The ketone group, being moderately electron-withdrawing, provides some activation to the ring. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product. The success of such reactions with this compound would depend on the strength of the incoming nucleophile and the reaction conditions employed.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

A wide variety of aryl, heteroaryl, and vinyl boronic acids can be used as coupling partners, allowing for the synthesis of a diverse range of biaryl and related structures. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity.

Table 2: Components of a Typical Suzuki-Miyaura Coupling Reaction

| Component | Example | Role |

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the coupling |

| Base | K₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane/Water | Reaction medium |

Cyclobutane (B1203170) Ring Reactivity and Transformations

The strained four-membered cyclobutane ring can also participate in various chemical transformations, often involving ring-opening or rearrangement reactions. These reactions can be initiated by heat, light, or chemical reagents.

Photochemical reactions, such as the Norrish Type II reaction , are a characteristic feature of ketones with accessible γ-hydrogens. In the case of this compound, intramolecular abstraction of a γ-hydrogen from the cyclobutane ring by the excited carbonyl group can lead to a 1,4-biradical intermediate. This biradical can then undergo cyclization to form a bicyclo[1.1.1]pentanol derivative in what is known as the Norrish-Yang reaction . Alternatively, the biradical can undergo cleavage to yield ring-opened products. The efficiency and pathway of these photochemical reactions can be influenced by factors such as the solvent and the electronic nature of the aryl substituent.

The inherent ring strain of the cyclobutane system also makes it susceptible to ring-opening reactions under various conditions, including acidic or reducing environments. For instance, hydrogenation with catalysts like nickel or platinum can lead to the opening of the cyclobutane ring to form the corresponding open-chain alkane.

Skeletal Rearrangements (e.g., Acid/Base/Nucleophile-Catalyzed)

The carbon framework of this compound can undergo significant reorganization under various catalytic conditions, leading to skeletal rearrangements. These transformations often proceed via ring-opening or ring-expansion mechanisms, driven by the release of strain in the cyclobutyl ring. libretexts.org

Acid-Catalyzed Rearrangements: Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic. This can initiate a cascade of bond migrations. For example, the pinacol (B44631) rearrangement, which transforms a 1,2-diol into a ketone, involves the generation of a carbocation and subsequent migration of an alkyl group. libretexts.org While not a direct reaction of the ketone itself, derivatization of this compound to a corresponding diol could open this rearrangement pathway. More directly, acid-catalyzed rearrangements of cyclobutanones are known to occur, often involving ring expansion or contraction depending on the substrate and conditions. acs.org For instance, bicyclic cyclobutanols have been shown to undergo acid-catalyzed dehydration and rearrangement involving a regiospecific α-ring opening to yield tetrahydronaphthothiophenes. cdnsciencepub.com

Base-Catalyzed Rearrangements: Base-catalyzed rearrangements can occur via the formation of an enolate intermediate. For example, the Favorskii rearrangement converts α-halo ketones to carboxylic acid derivatives, a process that could be relevant if the cyclobutyl ring were to be halogenated. A more pertinent example might involve a retro-aldol or Michael-type reaction followed by a new condensation, which can lead to the rearrangement of cyclic enones. stackexchange.com

Rearrangements Involving Heteroatoms: Rearrangements like the Baeyer-Villiger oxidation and the Beckmann rearrangement involve the insertion of a heteroatom (oxygen or nitrogen, respectively) into a carbon-carbon bond adjacent to the carbonyl group. libretexts.org In the case of an unsymmetrical ketone like this compound, the Baeyer-Villiger oxidation could potentially yield two different ester products, with the regioselectivity determined by the migratory aptitude of the aryl and cyclobutyl groups. numberanalytics.comnih.gov Similarly, conversion of the ketone to its oxime followed by a Beckmann rearrangement would yield an amide. libretexts.org The regioselectivity of these migrations can be exploited synthetically; for instance, in a cis-γ-arylated cyclobutyl aryl ketone, the Baeyer-Villiger and Beckmann rearrangements allowed for the selective cleavage of either the aryl-acyl or the cyclobutyl-acyl bond, respectively. nih.gov

The table below outlines some key rearrangement reactions applicable to ketones.

| Rearrangement Type | Catalyst/Reagent | Product Type | Mechanistic Feature |

| Pinacol | Acid | Ketone | Rearrangement of a 1,2-diol via a carbocation intermediate. libretexts.org |

| Baeyer-Villiger | Peroxy acid (e.g., m-CPBA) | Ester | Insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon. numberanalytics.comlibretexts.org |

| Beckmann | Acid | Amide | Rearrangement of an oxime intermediate. libretexts.org |

| Favorskii | Base | Carboxylic Acid Derivative | Rearrangement of an α-halo ketone via a cyclopropanone (B1606653) intermediate. |

| Acid-Catalyzed Skeletal | Acid | Isomeric Ketone/Alkene | Ring expansion/contraction or other skeletal changes via carbocation intermediates. acs.org |

Photochemical Reactivity and Mechanisms

The interaction of this compound with ultraviolet (UV) light can induce a variety of chemical reactions, primarily governed by the excitation of the carbonyl group. The presence of both an aryl group and a cyclobutyl ring provides multiple pathways for photochemical decay.

Norrish Type I and II Processes

The Norrish reactions are fundamental photochemical processes for aldehydes and ketones. wikipedia.org

Norrish Type I Reaction: This process involves the homolytic cleavage (α-scission) of the bond between the carbonyl carbon and one of the α-carbons upon photochemical excitation. wikipedia.orgkvmwai.edu.in For this compound, this would lead to the formation of a 4-bromobenzoyl radical and a cyclobutyl radical.

These initially formed radical pairs can then undergo several secondary reactions:

Decarbonylation: The acyl radical can lose a molecule of carbon monoxide to form a 4-bromophenyl radical. wikipedia.org This new radical can then combine with the cyclobutyl radical.

Recombination: The initial radical pair can recombine to reform the starting ketone. wikipedia.org

Disproportionation: Hydrogen atom transfer between the radicals can lead to the formation of an aldehyde and an alkene. wikipedia.org

Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a hydrogen atom from the γ-position by the excited carbonyl oxygen, proceeding through a six-membered cyclic transition state to form a 1,4-biradical. wikipedia.orgscispace.com For this compound, this requires a γ-hydrogen on the cyclobutyl ring.

The resulting 1,4-biradical can then follow two main pathways:

Fragmentation (Cleavage): The biradical can cleave at the α,β-carbon bond to yield an enol (which tautomerizes to a ketone) and an alkene. wikipedia.orgscispace.com

Cyclization (Norrish-Yang Reaction): Intramolecular combination of the radical centers can form a cyclobutanol (B46151) derivative. nih.govwikipedia.org This pathway is particularly relevant for aryl ketones and has been used to synthesize bicyclo[1.1.1]pentan-2-ol intermediates from cyclobutyl ketones. nih.gov

The competition between Type I and Type II pathways is influenced by the molecular structure and reaction conditions. For aryl ketones, intersystem crossing to the triplet state is typically very efficient, and these reactions often proceed from the triplet excited state. scispace.comdoi.org

Laser Photolysis Studies

Nanosecond laser flash photolysis is a powerful technique used to study the transient species involved in photochemical reactions. researchgate.net By exciting a sample with a short, intense laser pulse, the formation and decay of short-lived intermediates like triplet states and radicals can be monitored using transient absorption spectroscopy. doi.orgresearchgate.net

For an aryl ketone like this compound, laser photolysis would initially populate an excited singlet state, which would rapidly undergo intersystem crossing to the more stable triplet state. researchgate.net This triplet state is the precursor to subsequent photochemical reactions, such as Norrish-type cleavages or hydrogen abstraction. scispace.comdoi.org

Studies on related 2-bromoaryl ketones have shown that the triplet states can be observed as transient absorptions. The decay of these triplet states is often associated with the rate of C-Br bond cleavage, a process that competes with other photochemical pathways. researchgate.net In the case of this compound, laser photolysis could be used to measure the lifetime of its triplet state and identify the transient absorption spectra of the resulting 4-bromobenzoyl and cyclobutyl radicals from a Norrish Type I cleavage. researchgate.net The kinetics of the decay of these transient species provide direct insight into the rates of subsequent radical-radical reactions. rsc.org

Radical-Radical Reaction Pathways

Following the initial photochemical event, such as a Norrish Type I cleavage, the resulting radical intermediates can engage in a variety of subsequent reactions. The specific pathways depend on the stability of the radicals and the reaction environment. wikipedia.org

For this compound, the primary radical products of α-scission are the 4-bromobenzoyl radical and the cyclobutyl radical.

Recombination/Disproportionation: As mentioned, these radicals can recombine to form the starting material or disproportionate. The efficiency of these cage reactions is influenced by the solvent viscosity.

Decarbonylation and Recombination: A significant pathway for acyl radicals is the loss of carbon monoxide (CO). wikipedia.org This would generate a 4-bromophenyl radical. The subsequent combination of the 4-bromophenyl radical and the cyclobutyl radical would yield 1-cyclobutyl-4-bromobenzene.

Radical-Solvent Interaction: The radicals can abstract hydrogen atoms from the solvent, leading to the formation of 4-bromobenzaldehyde (B125591) and cyclobutane.

Radical-Radical Cycloaddition: In cases where a biradical is formed, such as in the Norrish Type II process, intramolecular radical combination is a key pathway leading to cyclization products like bicyclo[1.1.1]pentanol derivatives. nih.gov

The photochemical behavior of aryl cyclopropyl (B3062369) ketones, which also involves radical intermediates, has been studied extensively. One-electron reduction of the ketone leads to a ring-opened distonic radical anion, which can then undergo intramolecular cyclization with an alkene partner, demonstrating a photocatalytic [3+2] cycloaddition. nih.govnih.gov This highlights the rich chemistry of radical intermediates generated photochemically from strained-ring aryl ketones.

Oxidation Reactions and Mechanisms

Ketones are generally resistant to oxidation compared to aldehydes because they lack a hydrogen atom on the carbonyl carbon. orgoreview.com However, under forcing conditions with strong oxidizing agents, or with specific reagents, this compound can be oxidized.

The oxidation of ketones typically involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group. ncert.nic.in For an unsymmetrical ketone like this compound, this can lead to a mixture of products.

Baeyer-Villiger Oxidation: A synthetically important oxidation of ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). numberanalytics.comlibretexts.org The reaction involves the insertion of an oxygen atom into one of the C-C bonds adjacent to the carbonyl group.

The mechanism proceeds via the initial nucleophilic attack of the peroxy acid on the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. libretexts.org This is followed by the migration of one of the substituent groups (aryl or cyclobutyl) to the adjacent oxygen atom, with the concurrent loss of a carboxylate leaving group. libretexts.org The migratory aptitude of the groups determines the product regioselectivity. Generally, the order of migratory aptitude is tertiary alkyl > cyclohexyl > secondary alkyl, aryl > primary alkyl > methyl. The phenyl group has a high migratory aptitude, suggesting that the major product from the Baeyer-Villiger oxidation of this compound would be cyclobutyl 4-bromobenzoate. This type of transformation has been demonstrated for related cyclobutyl aryl ketones. nih.gov

Oxidative Cleavage: With strong oxidizing agents like hot, alkaline potassium permanganate (B83412) (KMnO₄) or nitric acid, ketones can undergo oxidative cleavage of the C-C bond next to the carbonyl group. orgoreview.comncert.nic.in For a cyclic ketone, this typically results in the formation of a dicarboxylic acid. For this compound, this would involve cleavage of the cyclobutyl ring itself. For example, the oxidation of cyclobutyl methyl ketone has been studied as a model for the atmospheric oxidation of pinonic acid, leading to products like succinic acid. copernicus.org This suggests that strong oxidation of this compound could lead to cleavage of the four-membered ring to produce dicarboxylic acid derivatives. orgoreview.com

The following table compares different oxidation reactions applicable to ketones.

| Oxidation Reaction | Oxidizing Agent | Typical Product | Key Mechanistic Step |

| Baeyer-Villiger | Peroxy acids (e.g., m-CPBA) | Ester numberanalytics.com | Migration of an alkyl or aryl group to an oxygen atom (Criegee intermediate). libretexts.org |

| Oxidative Cleavage | KMnO₄, HNO₃ (strong, hot) | Carboxylic Acids orgoreview.com | Cleavage of a C-C bond adjacent to the carbonyl. ncert.nic.in |

| Haloform Reaction | Base, Halogen (X₂) | Carboxylic Acid (and haloform) | Requires a methyl ketone; involves enolate formation and repeated α-halogenation. ncert.nic.in |

| Autoxidation | Oxygen (O₂) | Hydroperoxides | Radical chain reaction involving the formation of hydroperoxides. numberanalytics.com |

Hydroxyl Radical-Mediated Oxidation

The reaction of this compound with hydroxyl radicals (•OH) is a key process in understanding its atmospheric fate and degradation pathways. The hydroxyl radical is a highly reactive oxidant in the troposphere. rsc.org The primary mechanism of reaction between •OH and non-conjugated ketones is typically hydrogen abstraction. dtic.mil For this compound, there are several potential sites for hydrogen abstraction: the cyclobutyl ring and the aromatic ring.

The 4-bromophenyl group also influences the reaction. While direct •OH addition to the aromatic ring is a possible pathway, the dominant reaction for many aromatic compounds is hydrogen abstraction from alkyl side chains. The presence of the bromine atom, an electron-withdrawing group, can deactivate the aromatic ring towards electrophilic attack by the •OH radical.

Comparison with Model Compounds (e.g., Cyclobutyl Methyl Ketone)

To understand the influence of the 4-bromophenyl group on the reactivity of the cyclobutyl ketone moiety, a comparison with model compounds like cyclobutyl methyl ketone is insightful. The primary difference in reactivity between this compound and cyclobutyl methyl ketone towards hydroxyl radicals lies in the electronic effects of the substituent attached to the carbonyl group.

The reaction rate of hydroxyl radicals with saturated ketones is generally slower than with other organic compounds. nih.govacs.org For instance, the rate coefficient for the reaction of •OH with acetone (B3395972) is significantly lower than that for acetaldehyde. nih.govacs.org In the case of cyclobutyl ketones, the reactivity is expected to be similar to other cyclic ketones like cyclopentanone (B42830) and cyclohexanone, which exhibit measurable reaction rates with •OH radicals. nih.gov

Conversely, the presence of the aromatic ring in this compound introduces an additional reaction pathway, namely •OH addition to the ring, although this is generally a slower process for deactivated aromatic systems. The dominant reaction pathway for both compounds is expected to be hydrogen abstraction from the β and γ positions of the cyclobutyl ring.

Table 1: Comparison of Reactivity with Model Compounds

| Compound | Key Structural Feature | Expected Influence on Reactivity with •OH |

| This compound | 4-bromophenyl group (electron-withdrawing) | Deactivation of α-hydrogens on the cyclobutyl ring. Potential for •OH addition to the aromatic ring. |

| Cyclobutyl methyl ketone | Methyl group (electron-donating/neutral) | Less deactivation of α-hydrogens compared to the 4-bromophenyl group. |

| Cyclopentanone | Saturated cyclic ketone | Serves as a baseline for the reactivity of the cyclic ketone moiety. nih.govnih.gov |

| Cyclohexanone | Saturated cyclic ketone | Similar to cyclopentanone, provides a reference for the reactivity of cyclic ketones. nih.gov |

Regioselectivity and Stereochemical Control in Reactions

Factors Influencing Regioselective Transformations

Regioselectivity in reactions involving this compound is largely dictated by the electronic and steric properties of the molecule, as well as the nature of the reagents and reaction conditions.

Carbonyl Group Reactivity : The carbonyl group is a primary site for nucleophilic attack. The regioselectivity of such attacks can be influenced by the steric hindrance posed by the cyclobutyl and 4-bromophenyl groups.

Norrish-Yang Cyclization : Aryl cyclobutyl ketones can undergo Norrish-Yang cyclization upon UV irradiation to form bicyclo[1.1.1]pentan-2-ol intermediates. nih.gov This transformation is highly regioselective, involving the abstraction of a γ-hydrogen from the cyclobutyl ring by the excited carbonyl oxygen, followed by cyclization.

Palladium-Catalyzed C-C Cleavage/Functionalization : The bicyclo[1.1.1]pentan-2-ol intermediates derived from this compound can undergo palladium-catalyzed C-C bond cleavage and subsequent functionalization. nih.gov The regioselectivity of this process, leading to cis-1,3-difunctionalized cyclobutanes, is controlled by the ligand used in the palladium catalytic system. nih.gov

Baeyer-Villiger Oxidation and Beckmann Rearrangement : The regioselectivity of rearrangements like the Baeyer-Villiger oxidation and Beckmann rearrangement is determined by the migratory aptitude of the groups attached to the carbonyl. In the case of this compound, the selective cleavage of either the cyclobutyl-acyl or aryl-acyl bond can be achieved, leading to different products. nih.gov

Enolate Formation and Alkylation : Under basic conditions, a proton can be abstracted from the α-position of the cyclobutyl ring to form an enolate. The regioselectivity of subsequent alkylation reactions would be influenced by steric factors and the nature of the electrophile.

Diastereoselective and Enantioselective Reaction Pathways

The prochiral nature of the carbonyl carbon in this compound allows for the formation of chiral centers upon reduction or addition of a nucleophile, making diastereoselective and enantioselective transformations crucial for the synthesis of stereochemically defined products.

Enantioselective Reduction : The enantioselective reduction of the ketone to a chiral secondary alcohol is a common and important transformation. wikipedia.org This can be achieved using various catalytic systems:

Corey-Bakshi-Shibata (CBS) Reduction : This method employs an oxazaborolidine catalyst to deliver a hydride from borane (B79455) to one face of the ketone with high enantioselectivity. youtube.comnih.gov The stereochemical outcome is predictable, with the steric bulk of the 4-bromophenyl and cyclobutyl groups directing the approach of the reagent. youtube.com

Transition Metal-Catalyzed Asymmetric Hydrogenation : Catalysts based on transition metals like ruthenium, complexed with chiral ligands, are effective for the enantioselective hydrogenation of aryl ketones. wikipedia.orguwindsor.ca

Biocatalytic Reductions : Enzymes, such as ketoreductases, can exhibit high enantioselectivity in the reduction of ketones. nih.gov These biocatalytic methods offer a green and efficient route to chiral alcohols.

Diastereoselective Reactions : When a new stereocenter is created in a molecule that already contains one or more stereocenters, diastereoselectivity becomes important. For derivatives of this compound that are already chiral, subsequent reactions can be directed by the existing stereocenter to favor the formation of one diastereomer over another. For instance, in the reduction of α-substituted β-ketoesters, the existing chiral center at the α-position can direct the diastereoselective reduction of the keto group. researchgate.net

Table 2: Examples of Stereoselective Reactions

| Reaction Type | Catalyst/Reagent | Stereochemical Control | Expected Outcome |

| Enantioselective Reduction | Corey-Bakshi-Shibata (CBS) Catalyst | The chiral oxazaborolidine catalyst directs hydride delivery to a specific face of the ketone. youtube.comnih.gov | High enantiomeric excess of the corresponding alcohol. |

| Asymmetric Hydrogenation | Ruthenium-chiral ligand complex | The chiral ligand environment around the metal center controls the facial selectivity of hydrogenation. wikipedia.orguwindsor.ca | High enantiomeric excess of the alcohol. |

| Bioreduction | Ketoreductase enzymes | The enzyme's active site provides a chiral environment for the reduction. nih.gov | High enantiomeric excess of the alcohol. |

| Diastereoselective Addition | Organometallic reagents to a chiral derivative | The existing stereocenter in the substrate influences the trajectory of the incoming nucleophile. researchgate.net | Predominant formation of one diastereomer. |

Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography Studies

X-ray crystallography provides a definitive method for determining the precise arrangement of atoms within a crystalline solid. Studies on compounds structurally related to 4-Bromophenyl cyclobutyl ketone offer insights into the expected molecular architecture and packing.

Determination of Molecular Geometry and Conformation

The molecular structure of this compound consists of a 4-bromophenyl group and a cyclobutyl group attached to a central carbonyl carbon. In similar structures, such as those containing a cyclobutyl ring, the four-membered ring typically adopts a puckered or "butterfly" conformation to relieve ring strain. For instance, in one cyclobutyl derivative, the average C-C bond length within the cyclobutane (B1203170) ring is 1.5506 Å, with average internal C-C-C bond angles of 88.89° and an average torsion angle of 15.83°, indicating a non-planar conformation. nih.gov

Table 1: Selected Crystallographic and Geometric Parameters for Related Cyclobutyl and Bromophenyl Compounds

| Parameter | Observed Value in Related Compound | Reference Compound | Citation |

|---|---|---|---|

| Cyclobutane Ring Conformation | Puckered (Butterfly) | (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}maleic acid | nih.gov |

| Average C-C-C angle in Cyclobutane | 88.89° | (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}maleic acid | nih.gov |

| Dihedral Angle (Aryl-Ketone) | 5.4(2)° | 1-(4-bromophenyl)but-3-yn-1-one | nih.gov |

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. For brominated organic compounds, halogen bonding is a significant directional interaction that influences crystal packing. wikipedia.org A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (in this case, bromine) and a nucleophilic site, such as the carbonyl oxygen. wikipedia.org

In addition to halogen bonds, weak C–H···O hydrogen bonds are expected to play a crucial role in the crystal structure of this compound. The carbonyl oxygen is a potent hydrogen bond acceptor, and various C-H bonds from the cyclobutyl and phenyl rings can act as donors. Studies on similar ketones, like the acetone-Br₂ complex, reveal a competition and interplay between Br···O halogen bonds and C–H···O hydrogen bonds, which collectively dictate the final packing arrangement. rsc.org In the crystal structure of 1-(4-bromophenyl)but-3-yn-1-one, the packing is consolidated by C–H···O hydrogen bonds and other short contacts. nih.gov The packing in molecular crystals is often a result of a combination of these forces, along with van der Waals interactions, to achieve maximum stability. nih.govchemrxiv.org

Hirshfeld Surface Analysis

For bromophenyl-containing compounds, Hirshfeld analysis typically reveals the significance of several key interactions. The analysis of related molecules shows that H···H, C···H/H···C, and Br···H/H···Br contacts often account for the largest percentage of the surface area, highlighting the importance of van der Waals forces and weak hydrogen bonds. nih.govnih.gov For example, in one brominated chalcone, H···H contacts made up 43.1% of the surface, C···H/H···C were 17.4%, and Br···H/H···Br were 14.9%. nih.gov The red spots on the d_norm map, a feature of Hirshfeld analysis, pinpoint the locations of the strongest interactions, which often correspond to hydrogen or halogen bonds. mdpi.com This analysis provides a quantitative fingerprint of the intermolecular environment, confirming the nature of the forces that stabilize the crystal structure. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. These methods are complementary, as they are governed by different selection rules: FT-IR measures the absorption of infrared radiation due to changes in dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. sapub.org

Identification of Functional Groups and Characteristic Vibrational Modes

The spectra of this compound are expected to show characteristic vibrational modes corresponding to its constituent parts.

Carbonyl (C=O) Stretch: This is one of the most intense and recognizable bands in the IR spectrum of a ketone, typically appearing in the region of 1680-1720 cm⁻¹. Its exact position can be influenced by conjugation and ring strain.

Aromatic C-H and C=C Stretches: The bromophenyl ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Cyclobutyl Ring Vibrations: The puckered cyclobutyl ring will have characteristic CH₂ stretching, bending, wagging, and twisting modes. C-C stretching within the strained ring also produces identifiable signals.

C-Br Stretch: The carbon-bromine stretching vibration is typically observed in the far-infrared region, usually between 500 and 600 cm⁻¹.

Analyses of similar molecules, such as p-bromophenoxyacetic acid, have utilized both FT-IR and FT-Raman spectroscopy to identify these and other vibrational modes. nih.gov

Vibrational Frequency Assignments based on Experimental and Theoretical Data

Precise assignment of vibrational frequencies is achieved by combining experimental spectra with theoretical calculations, often using Density Functional Theory (DFT). nih.govnih.gov This approach allows for the calculation of harmonic vibrational frequencies and potential energy distribution (PED), which describes the contribution of individual bond stretches, bends, and torsions to each normal mode.

For related brominated organic molecules, researchers have successfully used DFT methods (e.g., B3LYP with basis sets like 6-31G(d,p)) to calculate vibrational spectra that show good agreement with experimental data after appropriate scaling. nih.govnih.gov This combined experimental and theoretical approach provides a detailed and reliable interpretation of the vibrational spectra.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C=O (Ketone) | Stretching | 1680 - 1720 | Strong | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong | Strong |

| Aliphatic C-H (Cyclobutyl) | Stretching | 2850 - 2995 | Strong | Strong |

| C-Br | Stretching | 500 - 600 | Strong | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound.

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the molecule. For this compound, the spectrum would be characterized by distinct signals for the aromatic and cyclobutyl protons. The aromatic protons typically appear as two doublets in the downfield region (around 7.0-8.0 ppm) due to the para-substitution pattern on the benzene (B151609) ring. The protons on the cyclobutyl ring would exhibit more complex splitting patterns in the upfield region, typically between 1.5 and 3.5 ppm. The proton alpha to the carbonyl group would be the most downfield of the cyclobutyl protons due to the deshielding effect of the ketone. The chemical shifts and coupling constants provide valuable information about the connectivity of the protons. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic (ortho to C=O) | ~7.8 | Doublet | ~8.5 |

| Aromatic (meta to C=O) | ~7.6 | Doublet | ~8.5 |

| Methine (alpha to C=O) | ~3.5 | Quintet | ~8.0 |

| Methylene (B1212753) (beta to C=O) | ~2.3 | Multiplet | |

| Methylene (gamma to C=O) | ~2.0 | Multiplet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. In a decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak. chemistrysteps.com The carbonyl carbon is the most downfield signal, typically appearing above 190 ppm. libretexts.orgyoutube.comlibretexts.org The aromatic carbons show signals in the range of 125-150 ppm, with the carbon attached to the bromine (ipso-carbon) and the carbon attached to the carbonyl group showing distinct chemical shifts. The carbons of the cyclobutyl ring would appear in the upfield region, generally between 15 and 50 ppm. chemistrysteps.comoregonstate.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | >190 |

| Aromatic (C-Br) | ~128 |

| Aromatic (C-C=O) | ~135 |

| Aromatic (CH, ortho to C=O) | ~130 |

| Aromatic (CH, meta to C=O) | ~132 |

| Methine (CH, alpha to C=O) | ~45 |

| Methylene (CH₂, beta to C=O) | ~25 |

| Methylene (CH₂, gamma to C=O) | ~18 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the connectivity, advanced 2D NMR techniques are employed. researchgate.netharvard.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. youtube.comsdsu.edu This would be particularly useful in tracing the spin systems within the cyclobutyl ring and confirming the ortho and meta relationships of the aromatic protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. sdsu.edu

The cyclobutyl ring in this compound can exhibit fluxional behavior, also known as ring puckering. numberanalytics.com This rapid conformational interchange can sometimes lead to broadened or averaged signals in the NMR spectrum, particularly at room temperature. youtube.comlibretexts.org This can complicate the interpretation of coupling constants and the precise assignment of axial and equatorial protons. Variable temperature NMR studies can be employed to address this challenge. By lowering the temperature, the rate of ring flipping can be slowed down on the NMR timescale, allowing for the resolution of distinct signals for the different conformations. libretexts.org This provides more detailed structural information about the preferred conformation of the cyclobutyl ring.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M+) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2). libretexts.org

Common fragmentation patterns for ketones involve cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage). libretexts.orglibretexts.orgyoutube.com This would lead to the formation of characteristic fragment ions. For example, cleavage of the bond between the carbonyl group and the cyclobutyl ring would result in a bromobenzoyl cation. Cleavage of the bond between the carbonyl group and the phenyl ring is also possible. The McLafferty rearrangement is another potential fragmentation pathway for ketones with sufficiently long alkyl chains, although it is less likely for a cyclobutyl ketone. libretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z |

| [M]+ (Molecular ion with ⁷⁹Br) | 226 |

| [M]+ (Molecular ion with ⁸¹Br) | 228 |

| [C₇H₄BrO]+ (Bromobenzoyl cation) | 183/185 |

| [C₆H₄Br]+ (Bromophenyl cation) | 155/157 |

| [C₅H₇O]+ (Cyclobutanecarbonyl cation) | 83 |

| [C₄H₇]+ (Cyclobutyl cation) | 55 |

Note: The m/z values for fragments containing bromine will show the characteristic isotopic pattern.

Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone in the structural elucidation of this compound, confirming its molecular weight and offering insights into its structural components through fragmentation analysis.

The molecular formula of this compound is C₁₁H₁₁BrO. The nominal molecular weight is approximately 238 g/mol , calculated using the most common isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The presence of bromine is distinctly marked by a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by two mass-to-charge ratio (m/z) units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

While a specific experimental mass spectrum for this compound is not publicly available, the fragmentation pattern can be predicted based on established principles for ketones and brominated aromatic compounds. Upon electron ionization, the molecule is expected to undergo several key fragmentation pathways:

α-Cleavage: The most common fragmentation for ketones involves the cleavage of the bonds adjacent to the carbonyl group. For this compound, this can occur on either side of the carbonyl.

Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring would result in the formation of a stable acylium ion, [C₆H₄BrCO]⁺. This fragment is expected to be a prominent peak in the spectrum.

Cleavage of the bond between the carbonyl carbon and the bromophenyl ring would lead to the formation of a cyclobutylcarbonyl cation, [C₄H₇CO]⁺.

Loss of the Bromine Atom: Fragmentation can also be initiated by the loss of the bromine atom, leading to a [M-Br]⁺ ion.

Fragmentation of the Cyclobutyl Ring: The cyclobutyl ring can undergo ring-opening and subsequent fragmentation, leading to the loss of ethene (C₂H₄) or other small neutral molecules.

Aromatic Ring Fragmentation: The bromophenyl ring is relatively stable but can undergo fragmentation under higher energy conditions.

The expected major fragments and their corresponding m/z values are summarized in the table below. The presence of bromine isotopes will result in doublet peaks for any fragment containing a bromine atom.

| Predicted Fragment Ion | Structure | m/z (for ⁷⁹Br/⁸¹Br) |

| Molecular Ion | [C₁₁H₁₁BrO]⁺ | 238 / 240 |

| Acylium Ion | [C₇H₄BrO]⁺ | 183 / 185 |

| Cyclobutylcarbonyl Cation | [C₅H₇O]⁺ | 83 |

| Bromophenyl Cation | [C₆H₄Br]⁺ | 155 / 157 |

| Phenyl Cation | [C₆H₅]⁺ | 77 |

| Cyclobutyl Cation | [C₄H₇]⁺ | 55 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the capability to determine the exact mass of a molecule and its fragments with a very high degree of accuracy. This precision allows for the unambiguous determination of the elemental composition of an ion.

For this compound, HRMS would be instrumental in confirming its molecular formula, C₁₁H₁₁BrO. The theoretical exact masses for the molecular ions containing the two bromine isotopes are:

C₁₁H₁₁⁷⁹BrO: 237.9993 g/mol

C₁₁H₁₁⁸¹BrO: 239.9973 g/mol

An experimental HRMS measurement yielding a mass value very close to these theoretical values would provide definitive confirmation of the elemental composition. This technique is also invaluable for distinguishing between different fragment ions that may have the same nominal mass but different elemental compositions.

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

| C₁₁H₁₁BrO | ⁷⁹Br | 237.9993 |

| C₁₁H₁₁BrO | ⁸¹Br | 239.9973 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy orbital to a higher energy orbital.

Electronic Absorption and Emission Properties

The spectrum is anticipated to show two main absorption bands:

π → π* Transition: This is a high-energy transition associated with the aromatic π-system of the bromophenyl ring conjugated with the carbonyl group. This transition typically results in a strong absorption band at a shorter wavelength, likely in the range of 250-280 nm.

n → π* Transition: This is a lower-energy transition involving the non-bonding electrons of the carbonyl oxygen atom being promoted to an anti-bonding π* orbital. This transition is characteristically weak (low molar absorptivity) and appears at a longer wavelength, typically in the range of 300-330 nm.

The solvent used for the measurement can influence the position of these absorption maxima. For instance, polar solvents can cause a hypsochromic (blue) shift of the n → π* transition and a bathochromic (red) shift of the π → π* transition.

Information regarding the emission properties (fluorescence and phosphorescence) of this compound is not widely documented. Generally, aromatic ketones can exhibit phosphorescence at low temperatures.

| Transition Type | Chromophore | Expected Wavelength (λmax) Range | Expected Molar Absorptivity (ε) |

| π → π | Bromophenyl-C=O | 250 - 280 nm | High |

| n → π | C=O | 300 - 330 nm | Low |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for studying organic molecules. These methods allow for the detailed examination of a molecule's geometry and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For a molecule like 4-bromophenyl cyclobutyl ketone, DFT would be employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. This involves finding the minimum energy conformation of the molecule by calculating the forces on each atom until they are negligible. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a common choice for such calculations as it provides a good balance between accuracy and computational cost for organic compounds. ambeed.com The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Selection and Application of Basis Sets (e.g., 6-311G, 6-311G(d,p))

The accuracy of DFT calculations is also heavily dependent on the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons within the molecule. For a comprehensive analysis of this compound, a Pople-style basis set such as 6-311G would be a suitable starting point. ambeed.com To account for the polarization of electron density, especially around the bromine and carbonyl oxygen atoms, and to better describe the strained cyclobutyl ring, the basis set is typically augmented with polarization functions (d,p). The 6-311G(d,p) basis set, for instance, adds d functions to heavy atoms and p functions to hydrogen atoms, allowing for a more flexible and accurate description of the electronic distribution. ambeed.com

Prediction of Molecular Properties (e.g., Atomic Charges, Molecular Electrostatic Potential, Thermodynamic Parameters)

Once the geometry of this compound is optimized, a wealth of molecular properties can be predicted.

Atomic Charges: Methods like Mulliken population analysis can be used to calculate the partial charges on each atom in the molecule. ambeed.com This information is valuable for understanding the reactivity of different sites within the molecule.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the surface of the molecule. It is a useful tool for predicting how the molecule will interact with other charged or polar species. The MEP map would highlight the electron-rich regions, such as the carbonyl oxygen, and electron-deficient regions, which are important for understanding intermolecular interactions.

Thermodynamic Parameters: DFT calculations can also predict key thermodynamic properties such as the total energy, enthalpy, and entropy of the molecule at a given temperature. These parameters are essential for understanding the stability and reactivity of the compound under different conditions.

Spectroscopic Property Prediction from Theoretical Models

A significant advantage of computational modeling is its ability to predict various types of spectra, which can then be used to interpret and assign experimental data.

Computational Vibrational Spectra (IR, Raman)

Theoretical vibrational spectra (Infrared and Raman) for this compound can be calculated from the optimized geometry using DFT. By computing the second derivatives of the energy with respect to the atomic positions, a set of harmonic vibrational frequencies can be obtained. These calculated frequencies correspond to the different vibrational modes of the molecule, such as the stretching of the C=O bond, the C-Br bond, and various vibrations within the phenyl and cyclobutyl rings. The theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of the observed absorption bands to specific molecular motions.

Computational UV-Vis Spectra